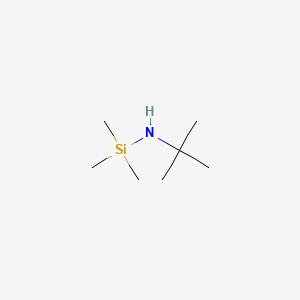

N-tert-Butyltrimethylsilylamine

Vue d'ensemble

Description

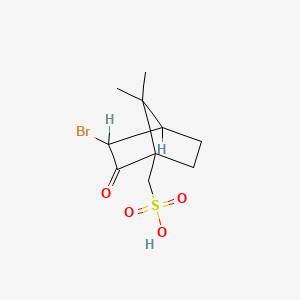

N-tert-Butyltrimethylsilylamine (Me3SiNH-t-Bu) reacts with [Cp*Rh(H2O)3](OTf)2 in acetone to yield a hydroxyl-capped half-cubane [Cp*3Rh3(μ -OH)3(μ 3-OH)](OTf)3(t-BuNH3).

Applications De Recherche Scientifique

Protecting Groups for Labile Aziridines

N-tert-Butyltrimethylsilylamine is used as a protecting group for labile aziridines in the synthesis of N-H aziridinomitosenes. This usage is crucial in the field of organic chemistry for stabilizing sensitive molecular frameworks (Warner et al., 2007).

Rearrangement Reactions

It has been applied in the study of structure and rearrangement reactions of bis(organosilyl)(organostannyl)hydroxylamines. This research contributes to understanding the mechanisms of complex chemical rearrangements (Schmatz et al., 2003).

Hydroxyl Group Protection

This compound derivatives are developed for protecting hydroxyl groups in various chemical reactions, particularly in the synthesis of prostaglandins, showcasing its versatility in organic synthesis (Corey & Venkateswarlu, 1972).

Amino Acid Analysis

The compound is utilized in the analysis of amino acids by gas-liquid chromatography, marking its significance in analytical chemistry for the quantification and structural analysis of amino acids (Mackenzie et al., 1987).

Intermediate for Asymmetric Synthesis

It serves as an intermediate in the asymmetric synthesis of amines, demonstrating its role in facilitating the production of enantioenriched compounds, which is vital in medicinal and synthetic chemistry (Ellman et al., 2002).

Synthesis of N-Hydroxylamines and Hydroxamic Acids

This compound is used in synthesizing hydroxylamine and hydroxamic acid derivatives, adding to its utility in organic synthesis and pharmaceutical research (Staszak & Doecke, 1994).

Protein Amino Acids Derivatization

This compound is pivotal in the derivatization of protein amino acids for quantitative analysis, showcasing its application in biochemistry and proteomics (Woo & Chang, 1993).

Mécanisme D'action

Target of Action

N-tert-Butyltrimethylsilylamine is a reagent commonly used in organic synthesis

Mode of Action

This compound is known to participate in reactions involving the formation of a hydroxyl-capped half-cubane . It reacts with CpRh(H2O)32 in acetone to yield a hydroxyl-capped half-cubane Cp3Rh3(μ-OH)3(μ3-OH)3 .

Biochemical Pathways

As a chemical reagent, this compound is involved in various synthetic pathways rather than biochemical pathways. It is used in the preparation of selenium and tellurium chalcogenides .

Result of Action

The result of this compound’s action is the formation of new compounds. For example, it can react to form a hydroxyl-capped half-cubane .

Propriétés

IUPAC Name |

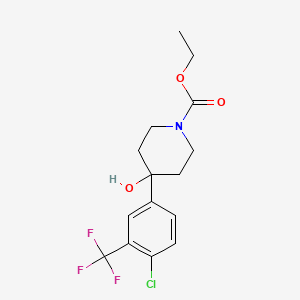

2-methyl-N-trimethylsilylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NSi/c1-7(2,3)8-9(4,5)6/h8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHIREZHTRULPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204331 | |

| Record name | tert-Butylaminotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5577-67-3 | |

| Record name | N-(1,1-Dimethylethyl)-1,1,1-trimethylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5577-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylaminotrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005577673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylaminotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-tert-Butyltrimethylsilylamine in the synthesis of tungsten imido complexes?

A1: this compound acts as a reagent that introduces the imido (NtBu) ligand to the tungsten center. The reaction of this compound with tungsten hexachloride (WCl6) initially forms an intermediate complex, [W(NtBu)Cl4(py)] (1) []. This complex serves as a precursor for synthesizing various mono-imido tungsten complexes by substituting the chloride ligands with different amides.

Q2: What are the advantages of using this compound in this specific synthesis?

A2: The research highlights the controlled reaction between WCl6 and this compound as a key advantage []. This controlled reactivity is crucial for selectively introducing the imido ligand and avoiding the formation of unwanted byproducts. The subsequent substitution of chloride ligands in the intermediate complex allows for the synthesis of a variety of mono-imido tungsten complexes with potentially different properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B1581706.png)

![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B1581709.png)